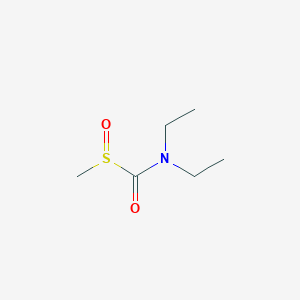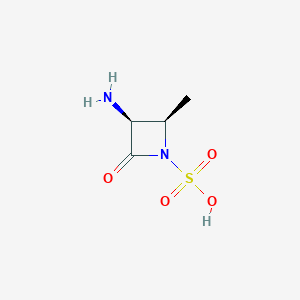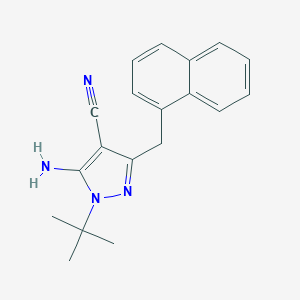
N,N-diethyl-1-methylsulfinylformamide
Descripción general
Descripción
N,N-diethyl-1-methylsulfinylformamide is an organic compound that belongs to the class of sulfoxides . It has the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol . The IUPAC name for this compound is N,N-diethyl-1-methylsulfinylformamide .
Molecular Structure Analysis
The molecular structure of N,N-diethyl-1-methylsulfinylformamide consists of a sulfoxide functional group, with the structure RS(=O)R’ (R,R’ not H) . The InChI string representation of the molecule isInChI=1S/C6H13NO2S/c1-4-7(5-2)6(8)10(3)9/h4-5H2,1-3H3 . Physical And Chemical Properties Analysis
N,N-diethyl-1-methylsulfinylformamide has a molecular weight of 163.24 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the molecule are both 163.06669983 g/mol .Aplicaciones Científicas De Investigación
Neuroprotection in Stroke Therapy
S-Methyl-N,N-diethylthiocarbamate Sulfoxide (DETC-MeSO) has been studied as a potential therapy for stroke. It has been shown to be a partial antagonist of glutamate receptors and effective in reducing seizure . DETC-MeSO was found to greatly reduce both cell death following hypoxia/reoxygenation and brain infarct size . It improved performance on the neuroscore test and attenuated proteolysis of αII-spectrin .
Attenuation of Glutamate-Induced Neurotoxicity
DETC-MeSO selectively and specifically blocks the NMDA receptor subtype of the glutamate receptors, and attenuates glutamate-induced neurotoxicity in rat-cultured primary neurons .
Inhibition of Aldehyde Dehydrogenase
DETC-MeSO is an oxygenated metabolite of Disulfiram, a drug used to treat chronic alcoholism. It has been shown to inhibit aldehyde dehydrogenase, an enzyme involved in alcohol metabolism .
Production of Pharma Ingredients
It is used in the production of pharma ingredients . It is a reagent in the synthesis of S-Methyl-N,N-diethylthiocarbamate Sulfoxide, which is an oxygenated metabolite of Disulfiram .
Research Use
S-Methyl-N,N-diethylthiocarbamate Sulfoxide is used for research purposes . It is an oxygenated metabolite of Disulfiram .
Antagonism of NMDA Receptors
DETC-MeSO produces the neuroprotective effect through antagonism of NMDA receptors in vivo .
Direcciones Futuras
As of now, there are very few articles published on N,N-diethyl-1-methylsulfinylformamide . Future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. It could also be interesting to study its physical and chemical properties in more detail and assess its safety and hazards .
Propiedades
IUPAC Name |
N,N-diethyl-1-methylsulfinylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-4-7(5-2)6(8)10(3)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSRGOGWCPXJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930906 | |
| Record name | (Diethylamino)(methanesulfinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-methylsulfinylformamide | |
CAS RN |
140703-15-7 | |
| Record name | S-Methyl N,N-diethylthiolcarbamate sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140703157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Diethylamino)(methanesulfinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-METHYL-N,N-DIETHYLTHIOCARBAMOYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6937KA5QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of DETC-MeSO?
A1: DETC-MeSO, or S-Methyl-N,N-diethylthiocarbamate Sulfoxide, is a potent inhibitor of aldehyde dehydrogenase (ALDH), particularly the low Km mitochondrial isoform (ALDH2) [, , ]. This inhibition occurs through irreversible carbamoylation of a cysteine residue at the enzyme's active site [, , ].
Q2: Does DETC-MeSO interact with other targets besides ALDH?
A2: Yes, research shows that DETC-MeSO also interacts with glutamate receptors in the brain, specifically acting as a selective antagonist of NMDA receptors [, ]. This interaction is also believed to occur through carbamoylation of sulfhydryl groups on the receptor [].
Q3: How does DETC-MeSO reach its targets in the brain and liver?
A3: DETC-MeSO itself appears to be capable of crossing the blood-brain barrier []. Interestingly, research suggests a glutathione-mediated mechanism for delivering carbamoyl groups to both brain glutamate receptors and liver aldehyde dehydrogenase [].
Q4: What are the downstream effects of DETC-MeSO's inhibition of ALDH?
A4: Inhibition of ALDH2 by DETC-MeSO leads to the accumulation of acetaldehyde, a toxic metabolite of ethanol, in the blood [, ]. This effect is the basis for the disulfiram-ethanol reaction, which produces unpleasant symptoms intended to discourage alcohol consumption.
Q5: What are the potential therapeutic applications of DETC-MeSO's interaction with NMDA receptors?
A5: Due to its NMDA receptor antagonism, DETC-MeSO exhibits neuroprotective effects in various models of neuronal injury, including stroke and excitotoxicity [, , , ]. It also shows efficacy in preventing seizures induced by NMDA receptor activation [].
Q6: What is the structure of DETC-MeSO?
A6: DETC-MeSO is a sulfoxide derivative of S-methyl N,N-diethylthiolcarbamate. While the provided research does not specify spectroscopic data, its molecular formula is C6H13NO2S2 and its molecular weight is 195.3 g/mol [].
Q7: How is DETC-MeSO metabolized in the body?
A7: DETC-MeSO is a metabolite itself, primarily derived from the metabolism of disulfiram [, ]. Studies show that DETC-MeSO can be further metabolized, with diethyldithiocarbamate methyl ester (DDTC-Me) and S-methyl N,N-diethylthiolcarbamate (DETC-Me) detected in the plasma of rats treated with DETC-MeSO [].
Q8: How does the structure of DETC-MeSO relate to its activity?
A8: While specific structure-activity relationship (SAR) studies for DETC-MeSO are not extensively detailed in the provided research, it's known that the sulfoxide moiety is crucial for its inhibitory activity towards both ALDH2 and NMDA receptors [, ]. Modifications to this group could potentially alter its potency and selectivity.
Q9: How does the metabolism of disulfiram lead to DETC-MeSO formation?
A9: Disulfiram undergoes a series of metabolic transformations to generate DETC-MeSO. Key steps involve reduction to diethyldithiocarbamate (DDTC), methylation to DDTC-methyl ester (DDTC-Me), and subsequent oxidation to DETC-MeSO [, , , ].
Q10: What are the pharmacokinetic properties of DETC-MeSO?
A11: Studies in rats demonstrate that DETC-MeSO is rapidly absorbed and reaches peak plasma concentrations within 30 minutes to 2 hours, depending on the administered compound (DETC-MeSO itself or disulfiram) []. Elimination also appears to be relatively fast, with DETC-MeSO becoming undetectable in plasma within a few hours [, ].
Q11: What is the toxicity profile of DETC-MeSO?
A12: While the provided research focuses on the pharmacological effects of DETC-MeSO, it's important to note that disulfiram, its prodrug, is associated with a range of adverse effects. These can include hepatotoxicity, peripheral neuropathy, and psychiatric symptoms []. It's plausible that DETC-MeSO contributes to some of these toxicities, but further research is needed to establish its specific safety profile.
Q12: What are the potential applications of DETC-MeSO beyond alcoholism and neurological disorders?
A13: Research suggests that DETC-MeSO also inhibits the multidrug resistance P-glycoprotein (P-gp), which is involved in the efflux of various drugs from cells []. This finding suggests potential applications in enhancing the efficacy of chemotherapy by overcoming drug resistance.
Q13: What analytical techniques are used to study DETC-MeSO?
A14: Several analytical methods have been employed to study DETC-MeSO, including high-performance liquid chromatography (HPLC) for separating and quantifying the compound and its metabolites in biological samples [, , ]. Mass spectrometry (MS) techniques, such as MALDI-TOF MS and Q-TOF tandem MS, have been used to identify and characterize DETC-MeSO adducts with proteins like hemoglobin [].
Q14: Are there any computational studies on DETC-MeSO?
A15: While the provided research doesn't delve into computational studies specifically focused on DETC-MeSO, one abstract mentions computational chemistry investigations into the reactivity and binding mode of disulfiram and its metabolites, potentially including DETC-MeSO, with the SARS-CoV-2 main protease (PLpro) []. This suggests the application of computational methods to explore the interactions of DETC-MeSO with various biological targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)





